8,8'-Methylenebis(N,N-diethylquinolin-5-amine)
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Overview
Description
8,8’-Methylenebis(N,N-diethylquinolin-5-amine) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Methylenebis(N,N-diethylquinolin-5-amine) typically involves multi-step reactions starting from quinoline derivatives. One common method involves the alkylation of quinoline with diethylamine, followed by a condensation reaction with formaldehyde to introduce the methylene bridge . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8,8’-Methylenebis(N,N-diethylquinolin-5-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8,8’-Methylenebis(N,N-diethylquinolin-5-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, catalysts, and electronic materials
Mechanism of Action
The mechanism of action of 8,8’-Methylenebis(N,N-diethylquinolin-5-amine) involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar chemical properties.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Quinoline N-oxides: Oxidized derivatives with unique reactivity.
Uniqueness
8,8’-Methylenebis(N,N-diethylquinolin-5-amine) stands out due to its methylene bridge, which imparts unique chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in various fields .
Properties
CAS No. |
6269-20-1 |
---|---|
Molecular Formula |
C27H32N4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
8-[[5-(diethylamino)quinolin-8-yl]methyl]-N,N-diethylquinolin-5-amine |
InChI |
InChI=1S/C27H32N4/c1-5-30(6-2)24-15-13-20(26-22(24)11-9-17-28-26)19-21-14-16-25(31(7-3)8-4)23-12-10-18-29-27(21)23/h9-18H,5-8,19H2,1-4H3 |
InChI Key |
VRBIUVFLDNRKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C=CC=NC2=C(C=C1)CC3=C4C(=C(C=C3)N(CC)CC)C=CC=N4 |
Origin of Product |
United States |
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